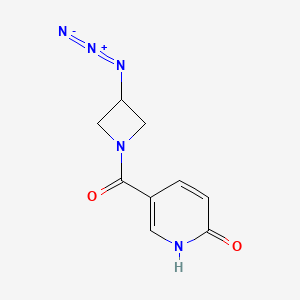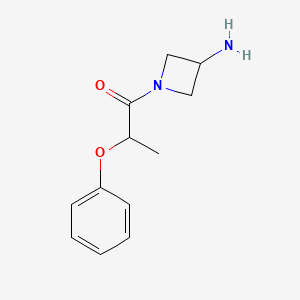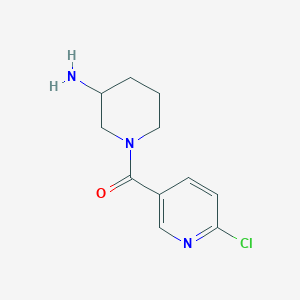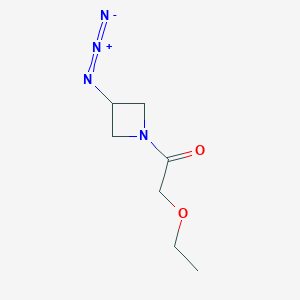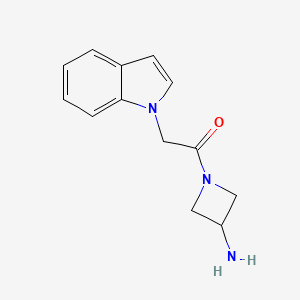
1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
- Compounds related to "1-(3-aminoazetidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one" have been synthesized and tested for their anti-inflammatory activity. Some compounds displayed significant anti-inflammatory properties and were compared with non-steroidal anti-inflammatory drugs for their efficacy and ulcerogenic activities (Kalsi et al., 1990).
Antibacterial and Antifungal Activities
- Novel 1H-indole derivatives were synthesized and demonstrated significant antimicrobial activity. These compounds were effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).
Anticancer Activity
- Several derivatives of "this compound" were synthesized and evaluated for their anticancer activities. Most compounds showed moderate to potent antiproliferative activities against various cancer cell lines, such as Hela, A-549, and ECA-109 (Jiang et al., 2016).
Antileishmanial Agents
- A series of compounds related to "this compound" were synthesized and screened for antileishmanial activity against Leishmania major. Several compounds displayed significant activity, with some showing comparable results to the clinical drug amphotericine B (Singh et al., 2012).
HIV-1 Inhibition
- Azaindole derivatives derived from "this compound" were prepared as inhibitors of HIV-1 attachment. These derivatives showed significant improvements in antiviral activity and pharmaceutical properties, leading to the identification of compounds advanced to clinical studies (Wang et al., 2009).
COVID-19 Main Protease Inhibition
- Novel thiadiazole-based molecules containing 1,2,3-triazole moiety, synthesized from a precursor molecule related to "this compound," were identified as potential inhibitors of the COVID-19 main protease. These compounds showed promising docking scores against the protease, indicating potential antiviral activity (Rashdan et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-11-7-16(8-11)13(17)9-15-6-5-10-3-1-2-4-12(10)15/h1-6,11H,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPRUPLFACXKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476279.png)
![5-(3-aminopropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476280.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476284.png)
![hexahydrofuro[3,4-c]pyridine-5(3H)-carboximidamide](/img/structure/B1476285.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)
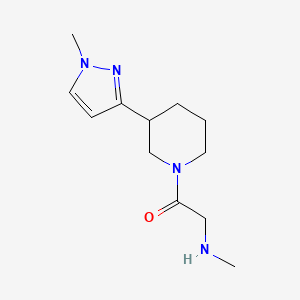
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloropropan-1-one](/img/structure/B1476288.png)

